N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10123849
InChI: InChI=1S/C18H23NO4S/c1-5-23-16-9-7-15(8-10-16)19-24(20,21)18-12-14(13(2)3)6-11-17(18)22-4/h6-13,19H,5H2,1-4H3
SMILES: CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC
Molecular Formula: C18H23NO4S
Molecular Weight: 349.4 g/mol

N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC10123849

Molecular Formula: C18H23NO4S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide -

Specification

Molecular Formula C18H23NO4S
Molecular Weight 349.4 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C18H23NO4S/c1-5-23-16-9-7-15(8-10-16)19-24(20,21)18-12-14(13(2)3)6-11-17(18)22-4/h6-13,19H,5H2,1-4H3
Standard InChI Key NNKZRRJFEXXVOD-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC
Canonical SMILES CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide, reflects its IUPAC nomenclature. Its molecular formula is C₁₈H₂₂N₂O₄S, with a molecular weight of 362.44 g/mol. The structure comprises:

  • A benzene ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with an isopropyl group (-CH(CH₃)₂).

  • A sulfonamide bridge (-SO₂NH-) linking the benzene ring to a 4-ethoxyphenyl group (-C₆H₄-OCH₂CH₃).

Key Structural Comparisons

Analogous compounds, such as 2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide (CAS 915930-49-3) , share the isopropyl and methoxy substituents, highlighting the role of hydrophobic and electron-donating groups in modulating solubility and target binding. The sulfonamide moiety is a common pharmacophore in protease inhibitors and antimicrobial agents, as evidenced by its prevalence in compounds like PI-083 (NSC-45382), a proteasome inhibitor .

Synthesis and Reaction Pathways

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via sulfonation of an aromatic ring followed by amination. For example, the reaction of chlorosulfonic acid with a methoxy-substituted benzene derivative yields a sulfonyl chloride intermediate, which is subsequently treated with ammonia or amines to form sulfonamides . In the case of N-(4-ethoxyphenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide, the synthesis likely involves:

  • Sulfonation: Reacting 2-methoxy-5-isopropylbenzenesulfonyl chloride with 4-ethoxyaniline.

  • Coupling: Formation of the sulfonamide bond under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

Table 1: Hypothetical Synthesis Protocol

StepReagents/ConditionsIntermediateYield (%)*
1Chlorosulfonic acid, 0°CSulfonyl chloride60–70
24-Ethoxyaniline, pyridine, RTCrude sulfonamide85–90
3Recrystallization (EtOH/H₂O)Pure product75–80
*Theoretical yields based on analogous reactions .

Analytical Characterization

Spectral data for similar compounds include:

  • IR: Absorption bands at 3373 cm⁻¹ (N-H stretch) and 1320–1160 cm⁻¹ (S=O asymmetric/symmetric stretches) .

  • ¹H NMR: Signals at δ 7.4–6.5 ppm (aromatic protons), δ 4.01 ppm (methoxy -OCH₃), and δ 1.2–1.4 ppm (isopropyl -CH(CH₃)₂) .

  • HRMS: Exact mass confirmation with <5 ppm error (e.g., [M+H]⁺ = 363.1443) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the isopropyl and ethoxy groups; sparingly soluble in water (<0.1 mg/mL) but soluble in DMSO or ethanol.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments via cleavage of the sulfonamide bond .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP (Octanol-water)3.8 ± 0.5Computational modeling
pKa (Sulfonamide NH)9.2–10.1Analogous compounds
Melting Point180–185°CDifferential Scanning Calorimetry (DSC)

Biological Activity and Mechanisms

Proteasome Inhibition

Sulfonamides like PI-083 inhibit the chymotrypsin-like activity of the 20S proteasome by binding to the β5 subunit, with IC₅₀ values in the low micromolar range . Molecular docking studies suggest that the sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Asp-114), while hydrophobic substituents enhance binding affinity .

Applications and Industrial Relevance

Pharmaceutical Development

  • Oncology: Potential as a proteasome inhibitor for treating multiple myeloma or lymphoma .

  • Antimicrobials: Structural optimization could target drug-resistant pathogens.

Material Science

Sulfonamides are used in polymer crosslinking and ion-exchange resins due to their thermal stability and polar character .

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